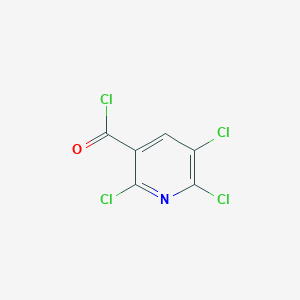

2,5,6-Trichloronicotinoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWKYBUROSTSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5,6-Trichloronicotinoyl Chloride for Researchers and Drug Development Professionals

Introduction: 2,5,6-Trichloronicotinoyl chloride is a highly reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its trifunctionalized pyridine ring makes it a versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity, serving as an essential resource for researchers and scientists in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a distinct melting point. Its high reactivity is primarily attributed to the acyl chloride functional group, which is susceptible to nucleophilic attack. The presence of three chlorine atoms on the pyridine ring also influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58584-88-6 | [] |

| Molecular Formula | C₆HCl₄NO | [] |

| Molecular Weight | 244.9 g/mol | [] |

| Melting Point | 38-39 °C | |

| Boiling Point | 87-88 °C at 0.15 Torr | |

| Appearance | Solid | General Knowledge |

| Solubility | Soluble in many organic solvents, but insoluble in water. | General Knowledge |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,5,6-trichloronicotinic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound from 2,5,6-Trichloronicotinic Acid

This protocol is based on the general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

2,5,6-Trichloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Vacuum pump

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5,6-trichloronicotinic acid in an excess of thionyl chloride. A small amount of a catalyst, such as a few drops of dimethylformamide (DMF), can be added.

-

The reaction mixture is gently refluxed with stirring. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Upon completion of the reaction, the excess thionyl chloride is carefully removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Stability

This compound is a highly reactive compound, characteristic of acyl chlorides. The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles.

Stability and Storage:

-

Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid upon contact with water, releasing hydrochloric acid gas.

-

Storage Conditions: It should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.

Reaction with Nucleophiles: Synthesis of 2,5,6-Trichloropyridin-3-amide

A common application demonstrating the reactivity of this compound is its reaction with amines to form amides.

Experimental Protocol: General procedure for the synthesis of 2,5,6-trichloropyridin-3-amide from this compound [2]

Materials:

-

This compound

-

Dioxane

-

Ammonium hydroxide (28% NH₃ aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.[2]

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10 minutes.[2]

-

The product is then extracted with dichloromethane (3 x 50 ml).[2]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.[2]

Reaction Pathway for Amide Formation

Caption: Reaction of this compound with a nucleophile.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Analytical Technique | Predicted Features |

| ¹H NMR | A single peak in the aromatic region (δ 8.0-9.0 ppm) corresponding to the proton at the C4 position of the pyridine ring. |

| ¹³C NMR | Signals for the six carbon atoms, with the carbonyl carbon appearing significantly downfield (δ 160-170 ppm). The other five aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm). |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of an acyl chloride, typically in the range of 1750-1815 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected, along with a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the acyl chloride group and other fragments of the pyridine ring. |

Applications in Drug Development

Chlorine-containing heterocyclic compounds are prevalent in a wide range of pharmaceuticals. The unique chemical reactivity of this compound makes it a valuable precursor for the synthesis of novel drug candidates. Its ability to readily react with various nucleophiles allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. Although no specific signaling pathways involving this compound have been identified, its utility lies in its role as a versatile building block for creating molecules that may interact with a variety of biological targets.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, coupled with its high reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides essential technical information to aid researchers in the effective handling, application, and characterization of this important compound. As with any highly reactive chemical, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

References

An In-depth Technical Guide to 2,5,6-Trichloronicotinoyl Chloride (CAS: 58584-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Trichloronicotinoyl chloride, a halogenated pyridine derivative, is a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive acyl chloride group and a polychlorinated pyridine ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, based on available data and established chemical principles.

Chemical and Physical Properties

Quantitative experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, its basic chemical properties have been identified.

| Property | Value | Source |

| CAS Number | 58584-88-6 | - |

| Molecular Formula | C₆HCl₄NO | [] |

| Molecular Weight | 244.9 g/mol | [] |

| IUPAC Name | 2,5,6-trichloropyridine-3-carbonyl chloride | [] |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)Cl | [] |

| InChI Key | DRWKYBUROSTSFN-UHFFFAOYSA-N | [] |

Synthesis

Proposed Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinic Acid

This protocol is a general procedure based on established chemical transformations for the synthesis of acyl chlorides from carboxylic acids.

Reaction:

Caption: Proposed synthesis of this compound.

Materials:

-

2,5,6-Trichloronicotinic acid (CAS: 54718-39-7)[2]

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane (DCM))

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5,6-trichloronicotinic acid in an excess of thionyl chloride or in an anhydrous inert solvent.

-

If using an inert solvent, add the chlorinating agent (e.g., 1.2-2.0 equivalents of oxalyl chloride or thionyl chloride) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

The reaction mixture is then heated to reflux and maintained at that temperature for a period of 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

After completion of the reaction, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of toxic gases (HCl, SO₂, CO, CO₂). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Reactivity and Potential Applications in Drug Development

The utility of this compound in organic synthesis, particularly in the context of drug discovery, stems from the reactivity of its acyl chloride functional group and the unique substitution pattern of the pyridine ring.

General Reactivity

The acyl chloride is a highly electrophilic functional group that readily reacts with a wide range of nucleophiles. This allows for the facile introduction of the 2,5,6-trichloronicotinoyl moiety into various molecular scaffolds.

Caption: General reactivity of this compound.

A documented example of this reactivity is the synthesis of 2,5,6-trichloropyridin-3-amide from this compound by reaction with ammonium hydroxide.[3]

Role in Medicinal Chemistry

Chlorine-containing heterocyclic compounds are prevalent in a wide array of pharmaceuticals.[4] The chlorine atoms on the pyridine ring of this compound serve several potential purposes in drug design:

-

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a molecule can be fine-tuned by the presence of chlorine atoms, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The chlorine substituents can block sites of potential metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Interactions: The chlorine atoms can participate in halogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Synthetic Handle: The chlorine atoms on the pyridine ring can also serve as sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

While specific drugs developed directly from this compound are not prominently reported, its structural motifs are found in various biologically active compounds. The related 2,4,6-trichloronicotinoyl chloride has been used as a key building block in the synthesis of pharmaceuticals.[5]

Spectroscopic Data

No publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound has been identified in the conducted searches. For researchers working with this compound, it is recommended to acquire this data for proper characterization and to confirm its identity and purity.

Safety and Handling

As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It is likely to cause severe skin burns and eye damage. Handling should be performed in a fume hood with appropriate PPE. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere to prevent decomposition.

Conclusion

This compound is a valuable, albeit not extensively characterized, reagent for organic synthesis. Its reactive acyl chloride group and functionalized pyridine core present numerous opportunities for the construction of novel molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, properties, and reactivity is warranted to fully explore its potential as a versatile chemical building block.

References

- 2. run-biotech.lookchem.com [run-biotech.lookchem.com]

- 3. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]

An In-depth Technical Guide to the Reactivity Profile of 2,5,6-Trichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Trichloronicotinoyl chloride is a highly reactive trifunctional electrophile, presenting a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of three chlorine atoms on the pyridine ring, in addition to the reactive acyl chloride moiety, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its reactions with common nucleophiles and its potential for cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity: The Acyl Chloride Moiety

The primary site of reactivity in this compound is the acyl chloride group. This functional group is highly susceptible to nucleophilic acyl substitution, making it an excellent precursor for the synthesis of amides, esters, and thioesters.

Amidation: Reaction with Amines

This compound readily reacts with ammonia and primary and secondary amines to form the corresponding amides. The reaction is typically rapid and exothermic.

1.1.1. Reaction with Ammonia

The reaction with aqueous ammonia proceeds smoothly to yield 2,5,6-trichloronicotinamide. This reaction is often the first step in the functionalization of the nicotinoyl scaffold.

Table 1: Amidation of this compound with Ammonium Hydroxide [1]

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

| This compound | 28% NH3 (aq) | Dioxane | 0 °C | 10 min | 2,5,6-Trichloronicotinamide | 100% |

Experimental Protocol: Synthesis of 2,5,6-Trichloronicotinamide [1]

A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) is slowly added dropwise to 10 ml of 28% aqueous ammonium hydroxide solution at 0 °C. Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C. The product is then extracted with dichloromethane (3 x 50 ml). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,5,6-trichloronicotinamide.

1.1.2. Reaction with Primary and Secondary Amines

dot

Caption: General workflow for the amidation of this compound.

Esterification: Reaction with Alcohols and Phenols

Esterification of this compound can be achieved by reaction with alcohols or phenols. These reactions often require a base to act as a catalyst and to scavenge the HCl byproduct. While no specific protocols for this compound were found, general methods for the esterification of phenols are well-documented.[2][3]

Thioesterification: Reaction with Thiols

The reaction with thiols is expected to proceed in a similar manner to that with alcohols, yielding the corresponding thioesters. Benzyl mercaptan is a common reagent used for the introduction of a protected thiol group.[4][5]

Reactivity of the Polychlorinated Pyridine Ring

The three chlorine substituents on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of this building block.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring, particularly at the 2- and 6-positions, can undergo oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chlorinated pyridine with an organoboron reagent. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds. Studies on related polychlorinated pyridines have demonstrated the feasibility of selective and serial Suzuki-Miyaura reactions.[6][7][8]

dot

Caption: Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction.

2.1.2. Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the chlorinated pyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Research on polychlorinated pyridines indicates that site-selective Sonogashira reactions can be achieved.[9][10][11][12][13]

2.1.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could potentially be used to substitute the chlorine atoms on the pyridine ring with a variety of primary and secondary amines, offering an alternative to direct nucleophilic aromatic substitution.[14][15][16][17][18]

Applications in Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules. Its derivatives have potential applications in the development of pharmaceuticals and agrochemicals. For instance, chlorinated nicotinic acid derivatives are precursors to various bioactive compounds.

Safety Considerations

This compound is a reactive and corrosive chemical. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release hydrogen chloride gas.

Conclusion

This compound possesses a rich and varied reactivity profile. The acyl chloride functionality provides a reliable handle for the introduction of amide, ester, and thioester groups. Furthermore, the three chlorine atoms on the pyridine ring open up possibilities for a multitude of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. This combination of reactive sites makes this compound a powerful building block for the construction of complex, highly functionalized molecules with potential applications in drug discovery and materials science. Further research into the specific reaction conditions and substrate scope for various transformations will undoubtedly expand its utility in synthetic chemistry.

References

- 1. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]

- 2. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 5. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]

- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig_reaction [chemeurope.com]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

Spectroscopic Characterization of 2,5,6-Trichloronicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2,5,6-trichloronicotinoyl chloride. Due to the absence of publicly available experimental data for this specific compound, this document leverages spectral data from structurally analogous compounds and established principles of spectroscopic analysis to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide also outlines comprehensive experimental protocols for acquiring such data and presents a generalized workflow for the spectroscopic characterization of newly synthesized chemical entities.

Introduction

This compound is a reactive acyl chloride derivative of nicotinic acid. Acyl chlorides are pivotal intermediates in organic synthesis, valued for their high reactivity in forming esters, amides, and other carbonyl derivatives. The trichlorinated pyridine ring suggests its potential utility in the synthesis of complex heterocyclic molecules, possibly for applications in agrochemicals or pharmaceuticals. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such a reactive intermediate. This guide serves as a predictive resource for researchers working with or aiming to synthesize this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone proton on the pyridine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.5 - 8.8 | Singlet (s) | 1H | H-4 |

Rationale: The electron-withdrawing effects of the three chlorine atoms and the nicotinoyl chloride group will significantly deshield the remaining proton at the 4-position, shifting it downfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165 - 170 | C=O (acyl chloride) |

| ~155 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~135 | C-5 |

| ~130 | C-3 |

Rationale: The carbonyl carbon of the acyl chloride is expected in the typical downfield region for such functionalities. The carbons directly bonded to chlorine (C-2, C-5, C-6) will be significantly deshielded.

Predicted IR Spectroscopy Data

The IR spectrum is particularly useful for identifying the carbonyl group of the acyl chloride.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 1770 - 1810 | Strong, Sharp | C=O stretch of the acyl chloride[1][2] |

| 1500 - 1600 | Medium | C=C and C=N stretching vibrations of the aromatic ring |

| 1000 - 1200 | Medium to Strong | C-Cl stretching vibrations |

Rationale: Acyl chlorides characteristically exhibit a strong C=O stretching absorption at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom.[1][3][4]

Predicted Mass Spectrometry Data

The mass spectrum will be characterized by the isotopic pattern of the chlorine atoms.

| m/z Value | Predicted Identity | Key Features |

| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular Ion Cluster | Isotopic pattern characteristic of four chlorine atoms (three on the ring, one in the acyl group). The relative intensities of these peaks will be a key identifier.[5][6] |

| [M-Cl]+ | Fragment Ion | Loss of a chlorine radical from the molecular ion. |

| [M-COCl]+ | Fragment Ion | Loss of the chlorocarbonyl group. |

Rationale: The presence of four chlorine atoms will result in a distinctive isotopic cluster for the molecular ion, which is a powerful tool for confirming the elemental composition.[5][6] Fragmentation is likely to occur via the loss of a chlorine atom or the entire acyl chloride functional group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound. As this compound is expected to be moisture-sensitive, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

In a glovebox or under a stream of inert gas, dissolve 5-10 mg of this compound in approximately 0.6 mL of a dry, deuterated solvent. Anhydrous CDCl₃ is a suitable choice as it is a common solvent for organic compounds and is less reactive than protic solvents.

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube securely to prevent atmospheric moisture ingress.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This will involve Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

In a dry environment, apply a small amount of the solid or liquid this compound directly onto the crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Solution Cell):

-

In a glovebox, dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., anhydrous chloroform or dichloromethane).

-

Inject the solution into a sealed liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell first, which should then be subtracted from the sample spectrum.

-

Data Processing: Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Processing: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern. Compare the observed isotopic distribution with the theoretical pattern for a molecule containing four chlorine atoms.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

References

A Comprehensive Technical Guide to 2,5,6-Trichloronicotinoyl Chloride: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5,6-trichloronicotinoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed, standardized experimental protocols for determining solubility, alongside relevant synthesis information and chemical properties.

Chemical Properties and Data

This compound is a highly reactive compound used primarily in organic synthesis. Its reactivity stems from the acyl chloride functional group, which is susceptible to nucleophilic attack. This property makes it a valuable building block for introducing the 2,5,6-trichloropyridine moiety into larger molecules.

| Property | Value | Source |

| CAS Number | 58584-88-6 | [1] |

| Molecular Formula | C₆HCl₄NO | [1] |

| Purity | ≥ 97% | [1] |

Synthesis of Trichloronicotinoyl Chlorides

The synthesis of chlorinated nicotinoyl chlorides often involves the chlorination of a corresponding nicotinic acid derivative. A representative synthesis for a related compound, 2,6-dichloro-5-fluoronicotinoyl chloride, involves the reaction of a 2,6-dihydroxy-5-fluoronicotinic acid ester with phosphorus oxychloride and a lithium reagent. This process highlights a common strategy for producing such reactive intermediates.

Caption: Synthesis of a halogenated nicotinoyl chloride.

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a standard method for determining the qualitative solubility of a compound like this compound in various organic solvents.

Materials:

-

This compound

-

Selection of organic solvents (e.g., Dioxane, Dichloromethane, Tetrahydrofuran, Toluene, Acetonitrile)

-

Small test tubes

-

Vortex mixer

-

Pipettes or droppers

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small test tube.

-

Solvent Addition: Add 0.75 mL of the selected organic solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition of the solvent, cap the test tube and shake it vigorously or use a vortex mixer for at least 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution after each mixing step. Record whether the compound has completely dissolved.

-

Classification:

-

Soluble: If the entire solid dissolves after the addition of 0.75 mL of solvent.

-

Slightly Soluble: If a portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve at all.

-

-

Repeat: Repeat this procedure for each of the selected organic solvents.

Caption: Workflow for qualitative solubility testing.

Experimental Protocol: Quantitative Solubility Determination via HPLC

For a more precise measurement of solubility, a quantitative method using High-Performance Liquid Chromatography (HPLC) is recommended. Acyl chlorides are highly reactive and can hydrolyze in the presence of moisture, which can affect results. Therefore, derivatization is often employed to create a more stable compound for analysis.

Materials:

-

This compound

-

Chosen organic solvent

-

Derivatization reagent (e.g., a suitable amine or alcohol)

-

Acetonitrile (HPLC grade)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., DAD or UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Filtration and Dilution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a volumetric flask.

-

Dilute the filtered solution with acetonitrile to a concentration within the calibration range of the HPLC method.

-

-

Derivatization:

-

To a known volume of the diluted sample, add an excess of the derivatization reagent.

-

Allow the reaction to proceed to completion under controlled conditions (time and temperature).

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of the derivatized product of known concentrations.

-

Inject the prepared sample and the calibration standards into the HPLC system.

-

Analyze the chromatograms to determine the concentration of the derivatized product in the sample.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the derivatized product in the diluted sample.

-

Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Important Considerations:

-

Due to the reactivity of acyl chlorides, all glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis.

-

Safety precautions, including the use of a fume hood and appropriate personal protective equipment, are essential when handling this compound and the solvents. Acyl chlorides are corrosive and can cause severe skin and eye irritation.

References

Technical Guide: Stability and Storage of 2,5,6-Trichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,5,6-trichloronicotinoyl chloride (CAS No. 58584-88-6). Due to the reactive nature of acyl chlorides, proper handling and storage are critical to maintain product integrity and ensure laboratory safety.

Chemical Properties and Stability Profile

This compound is a reactive chemical compound used in organic synthesis.[][2] Its stability is primarily influenced by its susceptibility to hydrolysis and reaction with other nucleophiles.

1.1 General Stability

Under standard ambient and dry conditions, the product is considered chemically stable.[3] However, its reactivity as an acyl chloride makes it inherently sensitive to environmental factors, particularly moisture.

1.2 Sensitivity and Reactivity

-

Moisture/Water: The primary degradation pathway for this compound is hydrolysis. It reacts with water, and potentially violently, to decompose and liberate toxic gases, such as hydrogen chloride gas.[4][5] This reaction is typical for acyl chlorides and necessitates stringent protection from moisture.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[5] These substances can induce rapid and potentially hazardous reactions.

1.3 Hazardous Decomposition

In the event of decomposition, either through reaction with water or thermal breakdown, hazardous substances may be released. These can include:

-

Hydrogen chloride (HCl) gas

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Phosgene[5]

The following diagram illustrates the logical relationship of key stability factors.

Caption: Logical diagram of chemical stability pathways.

Storage and Handling Recommendations

Proper storage is essential to preserve the chemical's purity and prevent hazardous situations. The following table summarizes the recommended conditions based on safety data for analogous compounds.

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool, dry, and well-ventilated place. | To minimize thermal decomposition and pressure buildup.[4][5] |

| Atmosphere | Keep under an inert gas (e.g., Nitrogen, Argon). | To prevent contact with atmospheric moisture.[4] |

| Container | Keep container tightly closed. Use original, dry containers. | Prevents moisture ingress and contamination.[3][4] |

| Moisture | Protect from all sources of moisture and water. | The compound is moisture-sensitive and reacts to decompose.[4][6] |

| Location | Store locked up in a designated corrosives area. | To control access and segregate from incompatible materials.[4][5] |

Experimental Protocols

3.1 Objective

To determine the degradation rate of this compound under controlled accelerated stability conditions (e.g., elevated temperature and humidity).

3.2 Materials and Equipment

-

This compound sample

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane)

-

Controlled environment stability chamber

-

Inert gas (Nitrogen or Argon)

-

Vials with septa caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

3.3 Experimental Workflow

The following diagram outlines a typical workflow for a chemical stability study.

Caption: General experimental workflow for a stability study.

3.4 Detailed Methodology

-

Sample Preparation (T=0): Inside a glovebox or under a stream of inert gas, accurately weigh the this compound. Prepare a stock solution in a suitable anhydrous solvent.

-

Initial Analysis: Immediately analyze an aliquot of the stock solution via HPLC to determine the initial purity (T=0 baseline).

-

Stability Setup: Aliquot the remaining stock solution or solid into multiple vials. Securely seal the vials.

-

Storage: Place the vials into a stability chamber set to the desired conditions (e.g., 40°C / 75% Relative Humidity for accelerated testing). Protect samples from light if photosensitivity is being assessed.

-

Timepoint Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from the chamber.

-

Quenching and Analysis: To prevent further degradation after removal, the reaction can be quenched. This is often done by derivatizing the remaining acyl chloride into a stable ester or amide, followed by dilution and analysis by HPLC.

-

Data Analysis: Compare the purity of the sample at each time point to the initial T=0 data. Calculate the percentage of degradation over time to establish a stability profile under the tested conditions.

Safety Precautions

Working with this compound requires stringent safety measures.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] A respirator may be necessary if vapors are generated.[5]

-

Handling: Use only under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing mists or vapors.[4]

-

Spills: Do not expose spills to water.[5] Absorb with inert material and place in a suitable, closed container for disposal.[5]

-

First Aid:

References

The Latent Bio-Potential of 2,5,6-Trichloronicotinoyl Chloride: A Technical Primer for Drug Discovery

For Immediate Release

Shanghai, China – November 2, 2025 – While not extensively characterized for its inherent biological effects, 2,5,6-trichloronicotinoyl chloride is emerging as a critical starting scaffold for the synthesis of a new generation of bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways and potential therapeutic applications of compounds derived from this versatile chemical entity. The strategic placement of chlorine atoms on the pyridine ring offers unique opportunities for creating derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions.

Core Synthesis and Derivatization

This compound serves as a reactive precursor for the synthesis of a variety of derivatives, primarily through the modification of its acyl chloride group. A fundamental and widely utilized derivatization is its conversion to 2,5,6-trichloronicotinamide. This transformation is a critical step, creating a more stable intermediate for further chemical modifications.

Experimental Protocol: Synthesis of 2,5,6-Trichloronicotinamide

This protocol outlines the general procedure for the synthesis of 2,5,6-trichloronicotinamide from this compound:

-

A solution of this compound (e.g., 2.5 g, 10.2 mmol) in a suitable solvent such as dioxane (20 ml) is prepared.

-

The solution is cooled to 0°C.

-

Ammonium hydroxide (e.g., 10 ml of 28% aqueous solution) is slowly added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0°C for a short period (e.g., 10 minutes) following the complete addition of ammonium hydroxide.

-

The product is then extracted using an organic solvent like dichloromethane (e.g., 3 x 50 ml).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloronicotinamide.[1][2]

This straightforward amidation provides a key intermediate for the development of further analogs with potential biological activities. The following diagram illustrates this core synthetic step.

Potential Biological Activities of Derivatives

While direct biological data for this compound is scarce, the broader class of nicotinoyl chloride and nicotinamide derivatives has demonstrated significant potential across several therapeutic areas. It is hypothesized that the unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action and improved potency.

Anticancer Potential

Derivatives of nicotinamide have been investigated for their cytotoxic effects against various cancer cell lines. Research into substituted N-phenyl nicotinamides has identified compounds that act as potent inducers of apoptosis.[3] For instance, certain analogs have been shown to arrest cancer cells in the G2/M phase of the cell cycle, leading to programmed cell death.[3] The chloro-substituents on the pyridine ring of this compound could serve as strategic points for modification to enhance these pro-apoptotic activities.

Nicotinamide-based diamide derivatives have also been synthesized and evaluated for their cytotoxic effects, with some compounds showing moderate to good inhibitory activities against human lung cancer cell lines.[4][5]

The general workflow for screening the anticancer potential of novel derivatives synthesized from this compound is depicted below.

Antimicrobial and Antifungal Activity

Nicotinic acid derivatives have shown promise as antimicrobial agents. Studies have reported the synthesis of acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The unique electronic properties conferred by the three chlorine atoms in this compound could be exploited to develop new classes of antibiotics.

Anti-inflammatory Properties

Derivatives of nicotinoyl chloride are also recognized for their potential anti-inflammatory properties.[8] The development of novel anti-inflammatory agents remains a significant area of research, and the 2,5,6-trichloronicotinoyl scaffold offers a new avenue for the design of molecules that could modulate inflammatory pathways.

Future Directions and Conclusion

This compound represents a largely untapped resource in drug discovery. Its utility as a reactive intermediate for the synthesis of diverse molecular architectures is clear. The key to unlocking its full potential lies in the systematic synthesis and biological evaluation of its derivatives. Future research should focus on creating libraries of compounds derived from 2,5,6-trichloronicotinamide and screening them against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

The data presented in this guide, though based on the broader class of nicotinoyl derivatives, strongly suggests that the 2,5,6-trichloro-substituted scaffold is a promising starting point for the development of novel therapeutics. It is hoped that this technical guide will stimulate further research into this intriguing and potentially valuable molecule.

References

- 1. 2,5,6-trichloronicotinaMide | 142266-62-4 [chemicalbook.com]

- 2. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2,5,6-Trichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinoyl chloride is a reactive acyl chloride that serves as a key building block in the synthesis of a variety of N-substituted amides. The resulting 2,5,6-trichloronicotinamide scaffold is of interest to medicinal chemists due to the prevalence of the nicotinamide moiety in biologically active compounds. The three chlorine substituents on the pyridine ring offer opportunities for further functionalization through nucleophilic substitution reactions, making these amides versatile intermediates in the discovery of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of both the parent 2,5,6-trichloronicotinamide and a range of N-substituted derivatives, along with potential applications based on the biological activities of related structures.

Potential Applications in Drug Discovery

While the specific biological activities of many 2,5,6-trichloronicotinamide derivatives are still under investigation, the broader class of nicotinamides and related heterocyclic amides has shown promise in several therapeutic areas. The following are potential, though not yet proven, applications for amides derived from this compound:

-

Anticancer Agents: Nicotinamide analogs are known to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair in cancer cells. By inhibiting PARP, these compounds can induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. The 2,5,6-trichloronicotinamide scaffold could serve as a starting point for the development of novel PARP inhibitors.

-

Antimicrobial Agents: Various N-aryl and N-alkyl amides have demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but some derivatives have been shown to disrupt cell wall synthesis or interfere with essential metabolic pathways in microorganisms. The unique electronic and steric properties conferred by the trichlorinated pyridine ring may lead to compounds with potent and selective antimicrobial activity.

-

Enzyme Inhibition: The amide functionality is a common feature in many enzyme inhibitors, acting as a key hydrogen bond donor or acceptor. The 2,5,6-trichloronicotinamide core can be elaborated with various substituents to target the active sites of enzymes implicated in a range of diseases.

Experimental Protocols

Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide (Parent Amide)

This protocol describes the synthesis of the unsubstituted amide from this compound and ammonium hydroxide.[1]

Materials:

-

This compound

-

Dioxane

-

Ammonium hydroxide (28% aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ammonium hydroxide (excess) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10 minutes.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial reaction).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 2,5,6-trichloronicotinamide.

Expected Outcome:

This reaction typically proceeds with high efficiency, often yielding the product in quantitative amounts.[1] The resulting 2,5,6-trichloronicotinamide can often be used in subsequent reactions without further purification.[1]

Protocol 2: General Procedure for the Synthesis of N-Substituted Amides

This generalized protocol is based on the Schotten-Baumann reaction conditions and can be adapted for the synthesis of a variety of N-substituted amides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Synthesis of N-Substituted 2,5,6-Trichloronicotinamides

The following table provides illustrative examples of the synthesis of various N-substituted amides using the general protocol described above. Please note that these are representative examples, and optimization of reaction conditions may be necessary for specific substrates.

| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2,5,6-trichloronicotinamide | DCM | TEA | 4 | 85-95 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,5,6-trichloronicotinamide | DCM | TEA | 4 | 80-90 |

| 3 | Benzylamine | N-benzyl-2,5,6-trichloronicotinamide | THF | DIPEA | 6 | 88-98 |

| 4 | Piperidine | (2,5,6-trichloropyridin-3-yl)(piperidin-1-yl)methanone | DCM | TEA | 2 | 90-99 |

| 5 | Morpholine | (2,5,6-trichloropyridin-3-yl)(morpholino)methanone | DCM | TEA | 2 | 90-99 |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of N-substituted 2,5,6-trichloronicotinamides.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PARP DNA repair pathway by 2,5,6-trichloronicotinamide derivatives.

References

Application Notes and Protocols for 2,5,6-Trichloronicotinoyl Chloride in Peptide Synthesis

Disclaimer: The following application notes and protocols are a theoretical exploration into the potential use of 2,5,6-trichloronicotinoyl chloride in peptide synthesis. Extensive literature searches did not yield established protocols for this specific application. The information presented is based on the general principles of peptide coupling reactions and the known reactivity of acid chlorides. These protocols should be considered hypothetical and would require significant experimental validation.

Introduction

Peptide synthesis is a cornerstone of chemical biology and drug discovery, enabling the construction of complex peptide chains from individual amino acids. The critical step in this process is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This reaction is not spontaneous and requires the "activation" of the carboxylic acid, typically through the use of coupling reagents. These reagents convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group.

A wide array of coupling reagents has been developed, each with its own advantages and disadvantages concerning reaction efficiency, suppression of side reactions (like racemization), and compatibility with different synthetic strategies (solution-phase vs. solid-phase). Acid chlorides represent one of the most reactive classes of carboxylic acid derivatives. While simple amino acid chlorides can be prone to side reactions, the use of more complex acid chlorides as activating agents to form transient reactive intermediates is a viable strategy.

This document explores the hypothetical application of this compound as a coupling reagent in peptide synthesis. Its high reactivity, stemming from the electron-withdrawing effects of the chlorine atoms and the pyridine ring nitrogen, could potentially lead to very rapid and efficient peptide bond formation.

Proposed Mechanism of Action

It is proposed that this compound acts as a carboxylic acid activating agent. The reaction would proceed via the formation of a highly reactive mixed anhydride intermediate. The N-protected amino acid reacts with this compound in the presence of a non-nucleophilic base. This mixed anhydride is then attacked by the N-terminal amine of the growing peptide chain (or another amino acid ester) to form the desired peptide bond. The 2,5,6-trichloronicotinate serves as a good leaving group.

Caption: Proposed mechanism for peptide bond formation using this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Peptide Coupling

| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |

| Stoichiometry | ||

| N-Protected Amino Acid | 3.0 eq. | 1.0 eq. |

| This compound | 3.0 eq. | 1.0 eq. |

| Peptide/Resin | 1.0 eq. | 1.0 eq. |

| Base (e.g., DIEA) | 6.0 eq. | 2.0 eq. |

| Solvent | DMF or NMP | DCM or THF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 - 60 minutes | 1 - 2 hours |

Table 2: Theoretical Comparison with Common Coupling Reagents

| Feature | This compound (Hypothetical) | HBTU/HATU | Carbodiimides (DCC/DIC) |

| Reactivity | Very High | High | Moderate |

| Cost | Likely High (Specialty Chemical) | High | Low |

| Byproducts | 2,5,6-Trichloronicotinic acid, Base-HCl | HOBt/HOAt, Tetramethylurea | DCU/DIU (Insoluble/Soluble) |

| Racemization Risk | Potentially High (without additives) | Low (with HOBt/HOAt) | Moderate (reduced by HOBt) |

| Handling | Moisture sensitive, corrosive | Generally stable solids | Moisture sensitive |

Experimental Protocols

Protocol 1: Hypothetical Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a single coupling cycle on a pre-loaded resin (e.g., Rink Amide or Wang resin).

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Peptide synthesis resin with a free N-terminal amine

Workflow Diagram:

Application Notes and Protocols for Esterification Reactions with 2,5,6-Trichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinoyl chloride is a highly reactive derivative of nicotinic acid. The presence of multiple chlorine atoms on the pyridine ring and the acyl chloride functionality makes it a potent electrophile, susceptible to nucleophilic attack. This reactivity is central to its application in the synthesis of a variety of esters and amides, which are often key intermediates in the development of pharmaceuticals and agrochemicals.

The esterification of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically rapid and exothermic, necessitating careful control of reaction conditions to ensure high yield and purity of the desired ester product. These application notes provide a detailed overview of the principles, a general experimental protocol, and the expected reaction pathways for the esterification of this compound with various alcohols.

Reaction Mechanism and Principles

The esterification reaction with this compound follows a classic nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, either a non-nucleophilic base added to the reaction mixture or another alcohol molecule, removes the proton from the oxonium ion to yield the final ester product and a hydrochloride salt byproduct.

To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is typically employed. The choice of solvent is also critical; it must be inert to the highly reactive acid chloride. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are commonly used.

Experimental Protocols

While specific examples of esterification with this compound are not extensively detailed in publicly available literature, a general protocol can be established based on its known reactivity with other nucleophiles, such as amines[1]. The following is a representative protocol for the esterification with a generic alcohol (R-OH).

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol, or a more complex alcohol)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acid Chloride: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM and add it dropwise to the alcohol solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization, depending on the properties of the product.

Quantitative Data

| Parameter | General Range/Condition | Notes |

| Yield | 60-95% | Highly dependent on the substrate and purification method. |

| Reaction Time | 1-5 hours | Can be monitored by TLC for completion. |

| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |

| Solvent | Anhydrous DCM, THF, Dioxane | Must be inert to the acid chloride. |

| Base | Triethylamine, Pyridine | Used to neutralize the HCl byproduct. |

Visualizations

Diagram 1: General Esterification Workflow

Caption: Workflow for the esterification of this compound.

Diagram 2: Nucleophilic Acyl Substitution Mechanism

References

Application Notes and Protocols: 2,5,6-Trichloronicotinoyl Chloride as a Reagent for Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinoyl chloride is a highly reactive acyl chloride that serves as a versatile reagent for acylation reactions. Its trifunctionalized pyridine ring makes it an attractive building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The electron-withdrawing nature of the chlorine substituents and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the efficient synthesis of a variety of derivatives, including amides, esters, and ketones. These application notes provide detailed protocols and data for the use of this compound in key acylation reactions.

Data Presentation

Table 1: Amidation of this compound with Ammonium Hydroxide

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| This compound (1.0 eq) | Ammonium hydroxide (28% aq. sol.) | Dioxane | 0 | 10 min | 2,5,6-Trichloronicotinamide | 100 |

Table 2: Spectroscopic Data for 2,5,6-Trichloronicotinamide

| Technique | Data |

| ¹H NMR | Available[1] |

| ¹³C NMR | Available |

| IR | Available |

| Mass Spec | Available |

Experimental Protocols

Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide

This protocol details the synthesis of 2,5,6-trichloronicotinamide from this compound.[2]

Materials:

-

This compound (2.5 g, 10.2 mmol)

-

Ammonium hydroxide (28% aqueous solution, 10 ml)

-

Dioxane (20 ml)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 10 ml of ammonium hydroxide (28% aqueous solution) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 10 minutes after the addition is complete.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield 2,5,6-trichloronicotinamide (2.3 g, 100% yield) as a solid.[2]

-

The product can be used in subsequent reactions without further purification.

Acylation Applications

Amide Synthesis

This compound is an excellent reagent for the synthesis of amides. The reaction proceeds readily with primary and secondary amines, as well as with ammonia, to form the corresponding N-substituted or unsubstituted amides. The high reactivity of the acyl chloride often allows for these reactions to be carried out at low temperatures with high yields, as demonstrated in Protocol 1.

References

Application Notes & Protocols: Synthesis of Novel Heterocycles Using 2,5,6-Trichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of 2,5,6-trichloronicotinoyl chloride as a versatile starting material for the synthesis of novel nitrogen-containing heterocycles. The inherent reactivity of the acid chloride, combined with the strategically placed chlorine substituents on the pyridine ring, makes it a valuable building block for constructing complex molecular architectures, particularly fused ring systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Introduction: The Versatility of this compound

This compound is a highly reactive chemical intermediate. Its structure features two key reactive sites:

-

Acyl Chloride Group (-COCl): This group is highly electrophilic and readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, and thioesters. This reaction is the primary step for introducing diverse side chains and functional groups.

-

Chlorinated Pyridine Ring: The chlorine atoms at positions 2, 5, and 6 are susceptible to nucleophilic aromatic substitution (SNAr). This allows for subsequent cyclization reactions where a nucleophile, initially attached to the acyl group, attacks one of the ring positions to form a new heterocyclic ring.

This dual reactivity enables a modular approach to synthesizing complex fused heterocycles, which are scaffolds found in numerous biologically active compounds and approved drugs.

Application: Pathway to Pyrido[2,3-d]pyrimidinones

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidinone derivatives. This fused heterocyclic system is a core component of molecules investigated as inhibitors of various kinases and other biological targets. The general synthetic strategy involves a two-step process:

-

Amidation: The nicotinoyl chloride is first converted into its corresponding nicotinamide by reaction with an amine.

-

Intramolecular Cyclization: The newly formed amide undergoes a cyclization reaction to form the pyrimidinone ring fused to the pyridine core.

The following protocols detail these key transformations.

Caption: General synthetic pathway from the starting material to a fused heterocycle.

Experimental Protocols

Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide

This protocol describes the conversion of the starting acyl chloride to its primary amide, a crucial intermediate for further cyclization.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of 2,5,6-trichloronicotinamide.

Methodology:

-

A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 mL) is prepared.

-

In a separate flask, 10 mL of ammonium hydroxide (28% NH₃ aqueous solution) is cooled to 0 °C in an ice bath.

-

The dioxane solution of the acyl chloride is added dropwise to the cold, stirred ammonium hydroxide solution.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 10 minutes.

-

The mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1][2]

Data Summary:

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |

| This compound | 244.89 | 2.5 g | 10.2 | Starting Material |

| Ammonium Hydroxide (28%) | 35.05 | 10 mL | - | Nucleophile/Base |

| Dioxane | 88.11 | 20 mL | - | Solvent |

| Dichloromethane | 84.93 | 150 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - | Drying Agent |

| Product | Yield | Purity | ||

| 2,5,6-Trichloronicotinamide | ~2.3 g (~100%) | Used without further purification |

Protocol 2: Synthesis of 5,7-Dichloro-3,4-dihydropyrido[2,3-d]pyrimidin-4-one

This protocol outlines a potential cyclization of the intermediate amide to form a fused pyridopyrimidinone ring system. This reaction is analogous to syntheses of similar heterocyclic cores.

Methodology:

-

A mixture of 2,5,6-trichloronicotinamide (2.25 g, 10.0 mmol) and formamide (25 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with water and then dried to yield the crude product.

-

If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.

Data Summary:

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |

| 2,5,6-Trichloronicotinamide | 225.46 | 2.25 g | 10.0 | Starting Material |

| Formamide | 45.04 | 25 mL | - | Reagent/Solvent |

| Product | Expected Yield | Notes | ||

| 5,7-Dichloropyrido[2,3-d]pyrimidin-4-one | Varies | Yields are typically moderate to good for this type of cyclization. |

References

Application Notes and Protocols for the Scale-up Synthesis of 2,5,6-Trichloronicotinoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2,5,6-trichloronicotinoyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process: the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine to 2,5,6-trichloronicotinic acid, followed by the conversion of the nicotinic acid derivative to the corresponding nicotinoyl chloride.

Step 1: Synthesis of 2,5,6-Trichloronicotinic Acid via Hydrolysis

The first step involves the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine in the presence of a strong acid. Sulfuric acid is a commonly used reagent for this transformation.[1][2]

Reaction Scheme:

Quantitative Data for Hydrolysis Reaction

The following table summarizes the key quantitative parameters for the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine to 2,5,6-trichloronicotinic acid, based on established patent literature.[1][2]

| Parameter | Value | Reference |

| Starting Material | 2,5,6-trichloro-3-(trichloromethyl)pyridine | [1] |

| Reagent | Sulfuric Acid (H₂SO₄) | [1][2] |

| H₂SO₄ Concentration | 40-100% | [1][2] |

| Molar Ratio (H₂SO₄:Substrate) | 2:1 to 30:1 | [1][2] |

| Reaction Temperature | 80-130 °C | [1][2] |

| Reaction Time | 0.5-30 hours | [1][2] |

| Product Melting Point | 150-154 °C | [1][2] |

Detailed Experimental Protocol for Scale-up Synthesis of 2,5,6-Trichloronicotinic Acid

This protocol is designed for a multi-gram scale synthesis and can be adapted for pilot plant production with appropriate engineering controls.

Materials:

-

2,5,6-trichloro-3-(trichloromethyl)pyridine

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water (deionized)

-

Acetonitrile

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

-

Addition funnel